molecular formula C19H20N2O3S B2703180 2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-71-6

2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2703180
CAS No.: 477494-71-6
M. Wt: 356.44
InChI Key: IDLAZZVJNRUCLO-UHFFFAOYSA-N
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Description

2-(4-Acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a synthetic organic compound provided for research use only, strictly within laboratory settings. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. This chemical features a cyclohepta[b]thiophene scaffold, a structure of significant interest in medicinal chemistry for the development of novel anticancer agents . Compounds incorporating this core structure have demonstrated potent and broad-spectrum antiproliferative activity against a diverse panel of human cancer cell lines, including non-small cell lung cancer (A549), ovarian cancer, and renal cancer, with sub-micromolar GI50 values in biological screenings . The primary research value of this compound class is its potential mechanism of action as an inhibitor of tubulin polymerization. By targeting tubulin, these compounds can disrupt microtubule dynamics, which are essential for cellular division . This disruption leads to a dose-dependent arrest of the cell cycle at the G2/M phase and induces early apoptosis (programmed cell death) through the activation of key effector caspases, including caspase-3, -8, and -9 . The structural motif of a carboxamide-substituted thiophene is recognized as a biomimetic of known anticancer agents like Combretastatin A-4, further underscoring its utility in oncology drug discovery . Researchers can employ this reagent as a key intermediate or final product for synthesizing more complex derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties . Its well-defined structure makes it suitable for molecular docking and dynamics simulations to investigate binding interactions with biological targets like the tubulin-colchicine binding site . This compound is ideal for in vitro assays investigating novel chemotherapeutic strategies, cell cycle regulation, and apoptotic pathways.

Properties

IUPAC Name

2-[(4-acetylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11(22)12-7-9-13(10-8-12)18(24)21-19-16(17(20)23)14-5-3-2-4-6-15(14)25-19/h7-10H,2-6H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLAZZVJNRUCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an acetylbenzamido group under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • Benzofuran-2-carboxamide derivatives
  • Benzo[b]thiophene-2-carboxamide derivatives
  • Thiophene-2-carboxamide derivatives

Comparison: Compared to similar compounds, 2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide exhibits unique structural features that contribute to its distinct biological activities. The presence of the acetylbenzamido group and the cyclohepta[b]thiophene ring system enhances its binding affinity to specific molecular targets, making it a promising candidate for further research and development.

Biological Activity

The compound 2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide belongs to a class of compounds known for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.41 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of cyclohepta[b]thiophene derivatives, including the compound in focus. These compounds exhibit promising activity against various cancer cell lines.

Key Findings:

  • Growth Inhibition : The compound demonstrated significant growth inhibition (GI50 values) against several cancer cell lines:
    • A549 (lung cancer) : GI50 = 2.01 μM
    • OVACAR-4 (ovarian cancer) : GI50 = 2.27 μM
    • CAKI-1 (renal cancer) : GI50 = 0.69 μM
    • T47D (breast cancer) : GI50 = 0.362 μM .
  • Mechanism of Action :
    • The compound induces cell cycle arrest , particularly at the G2/M phase, suggesting interference with mitotic processes.
    • It activates apoptosis pathways evidenced by increased caspase activity (caspase 3, 8, and 9) in treated A549 cells .
    • The mechanism appears to involve tubulin polymerization inhibition , similar to well-known antimitotic agents like nocodazole .
  • Cytotoxicity : The compound exhibited low cytotoxicity with lethal concentration (LC50) values greater than 70 μM across various cell lines tested .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known cyclohepta[b]thiophene derivatives:

Compound NameCell Line TestedGI50 Value (μM)Mechanism of Action
Compound 17A5492.01Tubulin inhibition
NocodazoleA5492.95Tubulin inhibition
ELR510444MDA-MB-23130.9Microtubule disruption

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of cyclohepta[b]thiophene derivatives:

  • A study synthesized a series of benzamide derivatives incorporating the cyclohepta[b]thiophene scaffold and evaluated their antiproliferative activities against a panel of cancer cell lines .
  • Another research highlighted that compounds targeting tubulin polymerization have shown promise as anticancer agents due to their ability to disrupt cell division processes .

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